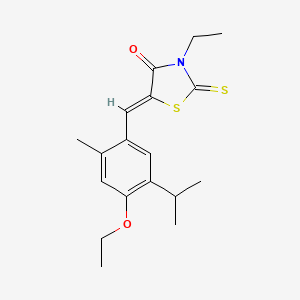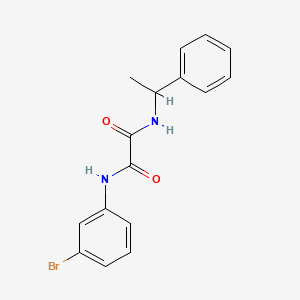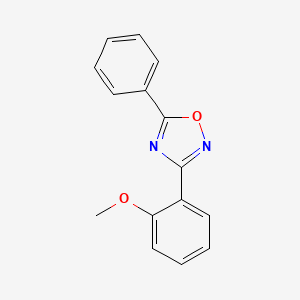![molecular formula C20H23ClN2O3S B4927308 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4927308.png)
2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and is commonly referred to as ACPTB.
作用机制
The mechanism of action of ACPTB involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, molecules that play a role in the inflammatory response. ACPTB has also been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
Biochemical and Physiological Effects:
ACPTB has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. ACPTB has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
ACPTB has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in inflammation and cancer. However, ACPTB has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
未来方向
There are several future directions for the study of ACPTB. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of ACPTB. Another area of research is the investigation of the potential use of ACPTB in combination with other drugs for the treatment of cancer. Additionally, the study of the pharmacokinetics and pharmacodynamics of ACPTB can provide insights into its efficacy and safety for clinical use.
Conclusion:
In conclusion, ACPTB is a chemical compound that has potential therapeutic applications in the treatment of inflammation and cancer. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ACPTB have been discussed in this paper. Further research is needed to fully understand the potential of ACPTB as a therapeutic agent.
合成方法
ACPTB can be synthesized through a multi-step process involving reactions of different chemical compounds. The synthesis involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-amino-5-chlorobenzamide in the presence of a reducing agent. The resulting compound is then reacted with 5-methyl-2-thiophenemethanol and acetic anhydride to yield ACPTB.
科学研究应用
ACPTB has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. ACPTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-[(5-methylthiophen-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-13-3-5-17(27-13)12-22-20(25)18-11-15(21)4-6-19(18)26-16-7-9-23(10-8-16)14(2)24/h3-6,11,16H,7-10,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQCBOLKGJKILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)C2=C(C=CC(=C2)Cl)OC3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-{3-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B4927233.png)

![5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4927244.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4927248.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4927250.png)
![1H-indene-1,2,3-trione 2-[(2-methoxyphenyl)hydrazone]](/img/structure/B4927254.png)

![allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4927266.png)


![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)